Ertugliflozin-3-o-beta-glucuronide
Description
Structure
3D Structure
Properties
CAS No. |
1500090-85-6 |
|---|---|
Molecular Formula |
C28H33ClO13 |
Molecular Weight |
613.0 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,4-dihydroxy-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H33ClO13/c1-2-38-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)29)28-24(35)22(23(34)27(11-30,42-28)12-39-28)41-26-20(33)18(31)19(32)21(40-26)25(36)37/h3-8,10,18-24,26,30-35H,2,9,11-12H2,1H3,(H,36,37)/t18-,19-,20+,21-,22-,23-,24+,26-,27-,28-/m0/s1 |
InChI Key |
NCWJAFYOAQFTQX-GCGVPRHFSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)Cl |
Origin of Product |
United States |
Enzymatic Formation and Metabolic Pathways of Ertugliflozin 3 O Beta Glucuronide
Glucuronidation as the Predominant Biotransformation Pathway
The primary mechanism for the clearance of ertugliflozin (B560060) from the body is metabolism, with glucuronidation accounting for approximately 86% of this process. nih.govnih.govresearchgate.net This pathway is significantly more dominant than oxidative metabolism, which contributes about 12%. nih.govnih.gov The end products of this glucuronidation are two main pharmacologically inactive metabolites: ertugliflozin-2-O-β-glucuronide (M5a) and ertugliflozin-3-O-β-glucuronide (M5c). nih.govnih.gov
Identification and Characterization of Uridine (B1682114) 5'-Diphospho-Glucuronosyltransferase (UGT) Isoenzymes
The formation of ertugliflozin glucuronides is catalyzed by a family of enzymes known as Uridine 5'-diphospho-glucuronosyltransferases (UGTs). nih.govwikipedia.org In vitro studies have been crucial in identifying the specific UGT isoenzymes involved in this metabolic process.
Research has consistently identified UGT1A9 as the principal enzyme responsible for the metabolism of ertugliflozin. bohrium.comresearchgate.netnih.gov It is the main catalyst in the formation of the major glucuronide metabolites. bohrium.comresearchgate.net Studies using human liver microsomes (HLMs) have shown that UGT1A9 is responsible for a significant portion of ertugliflozin's metabolism, with estimates of its contribution ranging from 70% to 81%. nih.govresearchgate.netnih.gov This highlights the critical role of UGT1A9 in the biotransformation and subsequent clearance of ertugliflozin. bohrium.comnih.gov
While UGT1A9 is the primary enzyme, other UGT isoenzymes also contribute to the glucuronidation of ertugliflozin, albeit to a lesser extent. UGT2B7 and UGT2B4 have been identified as minor contributors to this metabolic pathway. nih.govbohrium.comnih.gov Their combined contribution is estimated to be around 16-19%. nih.govresearchgate.netnih.gov Specifically, in vitro studies have shown that UGT2B7 and UGT2B4 play a role in the formation of both ertugliflozin-2-O-β-glucuronide and ertugliflozin-3-O-β-glucuronide. nih.gov
Regioisomeric Specificity in Glucuronide Formation
The glucuronidation of ertugliflozin results in the formation of two primary regioisomers: ertugliflozin-2-O-β-glucuronide (M5a) and ertugliflozin-3-O-β-glucuronide (M5c). nih.govnih.gov Of these, M5c is the major glucuronide metabolite formed. nih.govbohrium.com This indicates a degree of regioisomeric specificity in the enzymatic reaction, with the enzymes preferentially catalyzing the attachment of glucuronic acid at the 3-O position of the ertugliflozin molecule.
Organ-Specific Contribution to Glucuronidation: Hepatic and Renal Pathways
The liver is the primary site for the glucuronidation of ertugliflozin, a process mainly driven by the high expression of UGT enzymes in this organ. nih.govresearchgate.netresearchgate.net However, the kidneys also play a role in this metabolic process. bohrium.com In vitro studies utilizing human liver and kidney microsomes have indicated that the kidney is expected to account for approximately 10% of the total systemic clearance of ertugliflozin, a process also primarily mediated by UGT1A9. researchgate.netbohrium.com
Quantitative Enzyme Kinetic Characterization of Ertugliflozin-3-O-beta-glucuronide Formation
Enzyme kinetic studies have provided valuable quantitative data on the formation of this compound (M5c). These studies, conducted using human liver microsomes, have determined key kinetic parameters that describe the efficiency and capacity of the enzymatic reaction.
| Parameter | Value | Unit | Description |
| Km | 10.8 | µM | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate. |
| Vmax | 375 | pmol/min per milligram | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
| CLint | 34.7 | µl/min per milligram | The intrinsic clearance, which represents the metabolic ability of the enzyme under non-saturating substrate concentrations. |
| Data derived from in vitro studies using human liver microsomes. nih.gov |
For comparison, the kinetic parameters for the formation of the minor glucuronide metabolite, M5a, were also determined: a Km of 41.7 µM, a Vmax of 94.9 pmol/min per milligram, and a CLint of 2.28 µl/min per milligram. nih.gov These figures further underscore that the formation of M5c is the more efficient and predominant glucuronidation pathway for ertugliflozin. nih.gov
In Vitro Inhibition and Induction Profiles of Relevant UGT Isoenzymes
The potential for ertugliflozin to be a victim of drug-drug interactions has been assessed through in vitro inhibition studies. These studies help to understand how co-administered drugs that are inhibitors of UGT enzymes might affect the metabolism of ertugliflozin. Given that UGT1A9 is the primary enzyme responsible for the formation of this compound, inhibitors of this enzyme could potentially increase ertugliflozin plasma concentrations.
While specific induction studies focusing solely on the UGT-mediated formation of this compound are not extensively detailed in the provided search results, the impact of genetic polymorphisms on UGT1A9 activity has been evaluated. A meta-analysis of pharmacokinetic data from 25 phase 1 studies showed that while certain UGT1A9 genetic variants (like UGT1A9*3) could slightly increase ertugliflozin exposure, these effects were not considered clinically meaningful. nih.gov
Minor Oxidative Metabolic Pathways and Cytochrome P450 (CYP) Enzyme Involvement
The main CYP enzymes involved in the oxidative metabolism of ertugliflozin are CYP3A4, with minor contributions from CYP3A5 and CYP2C8. nih.gov The oxidative metabolites formed include monohydroxylated ertugliflozin and des-ethyl ertugliflozin. nih.gov The kinetic parameters for the formation of these oxidative metabolites show a lower affinity (higher Km values ranging from 73.0-93.0 µM) and a slower rate of formation (lower Vmax values ranging from 24.3-116 pmol/min per milligram) compared to the primary glucuronide metabolite. nih.gov
Table 3: Enzyme Contributions to Ertugliflozin Metabolism
| Metabolic Pathway | Primary Enzyme(s) | Contribution |
|---|---|---|
| Glucuronidation | UGT1A9, UGT2B7 | Major |
| Oxidative Metabolism | CYP3A4, CYP3A5, CYP2C8 | Minor |
Data sourced from Lapham et al., 2020. nih.gov
Pharmacokinetic Profile of Ertugliflozin 3 O Beta Glucuronide
Systemic Exposure and Circulating Concentrations of the Metabolite
The formation of Ertugliflozin-3-O-beta-glucuronide is primarily catalyzed by the uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes, specifically UGT1A9 and UGT2B7. drugbank.com The systemic exposure to this metabolite is a direct consequence of the extensive glucuronidation of ertugliflozin (B560060).
Routes of Excretion for this compound
The elimination of this compound from the body occurs through two principal pathways: urinary and biliary excretion.
Characterization of Urinary Excretion Pathways
Urinary excretion is a major route for the elimination of this compound. As a water-soluble glucuronide conjugate, it is readily filtered by the kidneys and excreted in the urine. This is a common elimination pathway for many drug metabolites that have undergone phase II metabolic reactions like glucuronidation, which increases their polarity and facilitates renal clearance.
Role of Biliary Excretion and Potential for Enterohepatic Recirculation
In addition to urinary excretion, biliary excretion of this compound is a notable elimination pathway. Preclinical studies in dogs have indicated the presence of ertugliflozin glucuronides in bile. This suggests that the metabolite is transported from the liver into the bile and subsequently into the gastrointestinal tract.
Once in the intestine, glucuronide metabolites can be subject to hydrolysis by bacterial β-glucuronidases, which can cleave the glucuronic acid moiety and release the parent drug (aglycone). This process, known as enterohepatic recirculation, can lead to the reabsorption of the parent drug, potentially prolonging its half-life and systemic exposure. While direct studies on the enterohepatic recirculation of this compound are not extensively detailed in publicly available literature, the presence of ertugliflozin glucuronides in the bile of preclinical species suggests a potential for this phenomenon to occur. The extent of this recirculation would depend on the rate of biliary excretion of the glucuronide and the activity of gut microflora.
Plasma Protein Binding Characteristics in Preclinical Species
The binding of a drug or its metabolites to plasma proteins is a critical determinant of their distribution and elimination. In vitro studies have extensively characterized the plasma protein binding of the parent compound, ertugliflozin, in various species.
Table 1: Plasma Protein Binding of Ertugliflozin in Preclinical Species
| Species | Plasma Protein Binding (%) |
| Rat | ~96% |
| Dog | ~97% |
| Data represents the binding of the parent compound, ertugliflozin. |
Analytical Methodologies for Ertugliflozin 3 O Beta Glucuronide
Advanced Chromatographic Techniques for Separation and Identification
Chromatographic techniques are fundamental in separating Ertugliflozin-3-O-beta-glucuronide from its parent drug and other related metabolites in complex biological samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development
Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of ertugliflozin (B560060) and its metabolites. globalresearchonline.netresearchgate.net Method development focuses on optimizing the separation by adjusting the mobile phase composition, stationary phase, flow rate, and detector wavelength.
A key aspect of method development is ensuring the ability to separate the parent drug from its various metabolites and potential degradation products. jptcp.com For instance, studies have successfully developed stability-indicating RP-HPLC methods that can resolve ertugliflozin from its impurities. jptcp.com In the analysis of ertugliflozin metabolites, the HPLC retention time of enzymatically formed this compound (referred to as M4c in some studies) has been shown to be identical to that of an authentic standard, confirming its identification. researchgate.net
Typical RP-HPLC methods for ertugliflozin and its related compounds utilize C18 columns. researchgate.netjptcp.com The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. globalresearchonline.netresearchgate.net Detection is commonly performed using a UV detector, with wavelengths around 220-260 nm being effective. globalresearchonline.netjptcp.com
Table 1: Example of HPLC Method Parameters for Ertugliflozin Analysis
| Parameter | Condition |
|---|---|
| Column | Kromasil C18 (5 µm, 4.6 mm x 250 mm) |
| Mobile Phase | Methanol and 0.1% OPA in water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 228 nm |
This table presents a generalized example of HPLC conditions and may not be specific to the direct analysis of the glucuronide metabolite.
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC), a refinement of HPLC utilizing smaller particle size columns (typically <2 µm), offers significant advantages in terms of speed, resolution, and sensitivity. This makes it particularly suitable for the analysis of metabolites like this compound, which may be present at low concentrations in biological fluids. globalresearchonline.netwjpsonline.com
UPLC is frequently coupled with mass spectrometry (UPLC-MS/MS) for the simultaneous quantification of ertugliflozin and its metabolites in biological matrices such as rat plasma. nih.govresearchgate.net These methods provide high throughput and specificity. globalresearchonline.net For instance, a UPLC-MS/MS method was developed for the concurrent measurement of ertugliflozin and sitagliptin (B1680988) in rat plasma, demonstrating the technique's capability for complex analyses. nih.gov
A study on the forced degradation of ertugliflozin utilized Ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) to identify the resulting products. nih.gov The chromatographic separation was achieved on an Acquity UPLC system using a gradient elution with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. nih.gov This high-resolution separation capability is essential for distinguishing between isomeric glucuronide metabolites.
Table 2: UPLC Method Parameters for Ertugliflozin and Metabolite Separation
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC HIBRA C18 (1.8 µm, 100mm × 2.1mm) |
| Mobile Phase | Gradient of 0.01N sodium hydrogen phosphate (pH 4.0) and Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Detection | UV at 220 nm |
This table illustrates typical UPLC conditions for analyzing ertugliflozin and its combinations, which can be adapted for metabolite analysis. rjptonline.org
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Quantification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of metabolites. It provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and distinguishing it from other compounds with similar nominal masses.
HRMS has been employed for the structural characterization of ertugliflozin's degradation products, which involves a similar analytical approach to identifying metabolites. nih.govresearchgate.net The process involves obtaining high-resolution mass data for the parent ion and its fragments to piece together the structure. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling
Tandem mass spectrometry (MS/MS) is a powerful technique used to generate structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This is particularly useful for identifying the site of conjugation in metabolites like glucuronides.
For this compound, MS/MS analysis operating in negative-ion electrospray ionization mode has been used to generate characteristic fragmentation patterns (CID spectra). researchgate.net A common fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (C6H8O6, with a mass of 176.0321 Da). nih.gov This specific neutral loss is a key indicator for the presence of a glucuronide conjugate in a sample. nih.gov The remaining aglycone fragment can then be further fragmented to confirm the identity of the parent molecule.
In studies of ertugliflozin, the precursor-to-product ion transitions for the parent drug have been identified as m/z 437.2 → 329.0 for quantification and m/z 437.2 → 207.5 for qualification in positive ion mode. nih.gov For the glucuronide metabolite, a similar approach would be used, starting with the m/z of the conjugated molecule.
Isotopic Labeling Strategies for Metabolic Pathway Elucidation
Isotopic labeling is a definitive method for tracing the metabolic fate of a drug. This involves administering a version of the drug that has been labeled with a stable or radioactive isotope, such as Carbon-14 (¹⁴C) or Deuterium (B1214612) (²H).
A human metabolism study was conducted using a single oral dose of [¹⁴C]-labeled ertugliflozin. researchgate.net By tracking the radiolabel, researchers could determine the routes and rates of excretion and identify the full profile of metabolites in urine and feces. This study confirmed that metabolism, primarily through glucuronidation, is the main clearance pathway for ertugliflozin. researchgate.net It was found that this compound (M4c) was the most abundant metabolite, accounting for 31.7% of the administered radioactive dose. researchgate.net This highlights the importance of the UGT1A9 enzyme pathway, which is primarily responsible for the formation of this major metabolite. nih.govnih.gov
Development and Validation of Bioanalytical Methods for this compound in Biological Matrices
The development and validation of robust bioanalytical methods are required by regulatory agencies to ensure the reliable quantification of drugs and their significant metabolites in biological fluids like plasma and urine. ajprd.comnih.govijbpas.com These methods are essential for pharmacokinetic studies.
Given that this compound is a major circulating metabolite, validated methods must be able to accurately measure its concentration. wjpsonline.com Bioanalytical methods, typically UPLC-MS/MS, are validated according to guidelines from bodies like the FDA and the International Council for Harmonisation (ICH). nih.gov
The validation process assesses several key parameters:
Specificity and Selectivity: The method must be able to unequivocally measure the analyte in the presence of other components in the sample, such as endogenous substances, the parent drug, and other metabolites. nih.gov
Linearity: The method's response should be directly proportional to the concentration of the analyte over a defined range. For ertugliflozin, linearity has been established in ranges such as 1 to 1000 ng/mL in rat plasma. nih.gov
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. For ertugliflozin, intra- and inter-day precision values have been reported in the range of 1.6-10.9% and 0.8-13.3%, respectively, with accuracy between -5.7% to 14.6%. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. globalresearchonline.net
Recovery: The efficiency of the analyte extraction process from the biological matrix is assessed. nih.gov
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability) is evaluated. nih.gov
Table 3: Bioanalytical Method Validation Parameters for Ertugliflozin
| Parameter | Typical Acceptance Criteria/Reported Values |
|---|---|
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Accuracy | Within ±15% of nominal value (±20% for LOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LOQ) |
| Recovery | Consistent, precise, and reproducible |
| Stability | No significant degradation under tested conditions |
This table summarizes common validation parameters based on regulatory guidelines and findings from ertugliflozin bioanalytical studies. nih.govnih.gov
Utilization of Certified Reference Standards and Isotopic Variants for Analytical Purity and Accuracy
The rigorous and precise quantification of this compound, a major metabolite of the anti-diabetic drug ertugliflozin, in various biological matrices is fundamental for pharmacokinetic and metabolism studies. researchgate.net Achieving the highest level of analytical purity and accuracy in these measurements necessitates the use of certified reference standards and isotopically labeled internal standards. These tools are indispensable for the validation of bioanalytical methods, ensuring that the data generated are reliable and reproducible.
Certified Reference Standards (CRMs) for this compound serve as the benchmark for calibration and quality control. These standards are characterized by a high degree of purity and a well-defined concentration, providing a reliable point of comparison for the quantification of the analyte in unknown samples. The use of a CRM is a prerequisite for establishing the traceability of analytical results. Several suppliers offer this compound as a reference standard, often with a specified purity of at least 95%. synthose.com
In conjunction with CRMs, the use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of modern bioanalytical techniques, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov These isotopic variants of the analyte, such as deuterium or carbon-13 labeled this compound, are chemically identical to the analyte of interest but have a different mass. By adding a known amount of the SIL-IS to the sample at the beginning of the analytical process, it is possible to correct for variability in sample preparation, extraction efficiency, and matrix effects during ionization. thermofisher.com This approach significantly enhances the precision and accuracy of the quantification.
The development and validation of bioanalytical methods for ertugliflozin and its metabolites, including the 3-O-beta-glucuronide, adhere to strict guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA). journaljpri.comnih.gov These validated methods are crucial for determining the pharmacokinetic profile of the drug and its metabolites.
Table 1: Key Parameters in Bioanalytical Method Validation for Ertugliflozin Quantification
| Parameter | Description | Typical Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 | journaljpri.comnih.gov |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification) | nih.gov |
| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification) | nih.gov |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte and internal standard. | ajprd.com |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the IS-normalized matrix factor should be ≤ 15%. | nih.gov |
| Extraction Recovery | The efficiency of the extraction procedure for an analytical method. | Consistent and reproducible. | nih.gov |
Research on the metabolism of ertugliflozin has utilized radiolabeled compounds, such as [¹⁴C]-ertugliflozin, to trace the disposition and excretion of the drug and its metabolites. researchgate.net While not used for routine quantification, these studies provide invaluable information on the metabolic pathways and the relative abundance of metabolites like this compound. For routine bioanalysis, stable isotope-labeled internal standards, such as ertugliflozin-d5, are more commonly employed. buketov.edu.kz
The combination of a certified reference standard for the analyte and a stable isotope-labeled internal standard provides the most robust and reliable approach for the quantification of this compound in biological samples, ensuring the analytical purity and accuracy required for regulatory submissions and clinical research.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Ertugliflozin |
| This compound |
| Ertugliflozin-d5 |
Implications in Drug Metabolism and Disposition Sciences
Impact of Genetic Polymorphisms in UGT Enzymes on Ertugliflozin-3-O-beta-glucuronide Formation
Ertugliflozin (B560060) is primarily metabolized via glucuronidation, with the uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) isoform UGT1A9 playing the most significant role in the formation of this compound. nih.govnih.gov Genetic variations, or polymorphisms, in the genes encoding UGT enzymes can alter their expression and activity, potentially affecting the pharmacokinetics of drugs that are substrates for these enzymes. nih.govbohrium.comnih.govmdpi.com
A meta-analysis of pharmacokinetic data from 25 phase 1 studies was conducted to evaluate the effect of three specific UGT1A9 polymorphisms (UGT1A9-2152, UGT1A93, and UGT1A91b) on the exposure to ertugliflozin. nih.gov The results indicated that while these genetic variants did have a statistically discernible effect on the drug's area under the plasma concentration-time curve (AUC), the magnitude of this effect was not considered clinically meaningful. nih.govresearchgate.net
| UGT1A9 Polymorphism | Effect on Ertugliflozin AUC | Clinical Recommendation |
|---|---|---|
| UGT1A93 (heterozygous) | ~10% increase | No dose adjustment required |
| UGT1A9-2152 | Within ±10% of wild-type | No dose adjustment required |
| UGT1A91b | Within ±10% of wild-type | No dose adjustment required |
Assessment of Drug-Drug Interaction Potential Involving UGT Enzymes and this compound
Given that the formation of this compound is the primary clearance pathway for ertugliflozin, there is a potential for drug-drug interactions (DDIs) when it is co-administered with drugs that inhibit or induce UGT enzymes. sryahwapublications.com This potential has been assessed through both in vitro studies and advanced modeling techniques.
In vitro experiments using human liver microsomes (HLMs) have been crucial in identifying the specific enzymes responsible for ertugliflozin's metabolism and quantifying their relative contributions. nih.gov These studies confirmed that glucuronidation is the major metabolic pathway, with a fractional clearance (fCL) of 0.96, compared to a minor role for oxidative metabolism (fCL 0.04). nih.gov
The formation of this compound (referred to as M5c in some studies) is primarily catalyzed by UGT1A9, with a smaller contribution from UGT2B7. nih.govnih.gov Enzyme kinetic characterization in HLMs determined the following parameters for the formation of this compound:
Km (Substrate concentration at half-maximal velocity): 10.8 µM nih.gov
Vmax (Maximal rate of metabolism): 375 pmol/min per milligram nih.gov
CLint (Intrinsic clearance): 34.7 µl/min per milligram nih.gov
Fractional metabolism (fm) estimates, derived from inhibition studies using specific chemical inhibitors, attributed approximately 78-81% of the metabolism to UGT1A9 and 18-19% to UGT2B7/UGT2B4. nih.gov
Conversely, in vitro studies have also shown that at clinically relevant concentrations, ertugliflozin and its glucuronide metabolites are not inhibitors or inducers of cytochrome P450 (CYP) isozymes or key drug transporters. nih.gov This suggests a low likelihood of ertugliflozin affecting the pharmacokinetics of other co-administered drugs. nih.gov
| Metabolite | Primary Enzyme | Km (µM) | Vmax (pmol/min/mg) | CLint (µl/min/mg) | Fractional Metabolism (fm) |
|---|---|---|---|---|---|
| This compound (M5c) | UGT1A9 | 10.8 | 375 | 34.7 | ~78-81% |
| Ertugliflozin-2-O-beta-glucuronide (M5a) | UGT1A9 / UGT2B7 | 41.7 | 94.9 | 2.28 | ~18-19% (UGT2B7/2B4) |
Physiologically-based pharmacokinetic (PBPK) modeling offers a powerful tool to simulate and predict DDIs, integrating in vitro data with human physiological information to forecast the effects of co-administered drugs. nih.govsci-hub.senih.gov This approach was utilized to assess the impact of UGT inhibitors on ertugliflozin exposure, thereby avoiding the need for a dedicated clinical DDI study. researchgate.netnih.gov
A PBPK model was developed and verified for ertugliflozin and the known UGT inhibitor, mefenamic acid. nih.govresearchgate.net The model was then used to simulate the co-administration of ertugliflozin with mefenamic acid. The simulation predicted a weak interaction, with an anticipated increase in the ertugliflozin AUC ratio of 1.51 and a Cmax ratio of 1.19. nih.gov This level of interaction was not deemed clinically significant. nih.gov These PBPK modeling results were included in the regulatory submissions for ertugliflozin and supported the drug's labeling without a dedicated clinical trial with a UGT inhibitor. researchgate.netnih.gov
In contrast, a clinical study with rifampin, a potent inducer of UGT and CYP enzymes, showed that co-administration decreased ertugliflozin's AUC and Cmax by 39% and 15%, respectively. nih.gov However, dose-response modeling predicted that even with this reduced exposure, the standard dose of ertugliflozin would maintain clinically meaningful efficacy, and thus no dose adjustment is recommended. nih.gov
Role of this compound in the Overall Disposition of Ertugliflozin
This compound is the principal metabolite of ertugliflozin and plays a central role in its clearance and disposition from the body. nih.gov Following oral administration of radiolabeled ertugliflozin, the primary route of elimination was found to be metabolism, accounting for approximately 86% of the drug's clearance, with glucuronidation being the main biotransformation pathway. nih.govdrugbank.com
The formation of glucuronide metabolites is substantial. After a single oral dose of [14C]-ertugliflozin, these metabolites accounted for a significant portion of the recovered dose. nih.gov
In Plasma: this compound (referred to as M4c) was a major circulating component, constituting 24.1% of the total radioactivity in plasma, second only to the unchanged parent drug (49.9%). nih.gov
In Urine: This metabolite was the major regioisomer excreted in urine, accounting for approximately 31.7% of the administered dose. nih.gov Collectively, all glucuronide metabolites made up about 39.3% of the dose found in urine. nih.gov
| Component | Percentage of Radioactivity in Plasma | Percentage of Dose in Urine | Pharmacological Activity |
|---|---|---|---|
| Unchanged Ertugliflozin | 49.9% | 1.5% | Active |
| This compound (M4c) | 24.1% | ~31.7% | Inactive |
| Ertugliflozin-4-O-beta-glucuronide (M4a) | 12.2% | ~7.6% (combined) | Inactive |
Advanced Research Perspectives and Future Directions
Exploration of Potential Residual or Undiscovered Biological Activities of the Glucuronide Metabolite
The glucuronide metabolites of ertugliflozin (B560060), including Ertugliflozin-3-O-beta-glucuronide, are currently considered to be pharmacologically inactive. drugbank.comnih.gov This classification is based on initial assessments indicating a lack of significant inhibitory activity against SGLT2 or other biological targets at clinically relevant concentrations. fda.gov The process of glucuronidation generally serves to detoxify and increase the polarity of xenobiotics, preparing them for elimination and terminating their pharmacological effect. pharmacy180.com
Comparative Metabolomics and Pharmacometabolomics of Gliflozin Class Glucuronides
The "gliflozin" class of SGLT2 inhibitors shares a common mechanism of action but exhibits differences in metabolic pathways, which can influence their pharmacokinetic profiles. Like ertugliflozin, other drugs in this class, such as canagliflozin (B192856) and dapagliflozin (B1669812), are also primarily cleared through UGT-mediated glucuronidation rather than cytochrome P450 (CYP) oxidative metabolism. nih.gov
Comparative metabolomics allows for the systematic study of these differences. For instance, ertugliflozin's glucuronidation is primarily handled by UGT1A9 and UGT2B7. nih.govbohrium.com Dapagliflozin is also a substrate for UGT1A9, which forms the dapagliflozin 3-O-glucuronide metabolite. researchgate.net Canagliflozin is metabolized by UGT1A9 and UGT2B4. This comparative analysis helps in understanding the potential for drug-drug interactions with UGT inhibitors or inducers and explains variability in drug disposition among individuals, especially those with genetic polymorphisms in UGT enzymes. nih.gov Pharmacometabolomics, which links metabolic profiles to drug response, could further elucidate how variations in the formation and elimination of specific glucuronides like this compound correlate with efficacy or other clinical outcomes across the gliflozin class.
| SGLT2 Inhibitor | Primary Metabolizing UGT Enzymes | Major Metabolite(s) |
|---|---|---|
| Ertugliflozin | UGT1A9, UGT2B7 nih.govbohrium.com | This compound, Ertugliflozin-4-O-beta-glucuronide nih.gov |
| Dapagliflozin | UGT1A9 researchgate.net | Dapagliflozin 3-O-glucuronide researchgate.net |
| Canagliflozin | UGT1A9, UGT2B4 | Two inactive O-glucuronide metabolites |
In Silico Approaches: Computational Chemistry and Molecular Modeling of this compound
Computational, or in silico, models are increasingly valuable tools for predicting and understanding drug metabolism, offering a faster and more cost-effective alternative to extensive lab-based experiments. nih.gov
Molecular Docking and Dynamics Simulations for Enzyme Interactions
Molecular docking is a computational technique used to predict how a molecule (ligand), such as a drug or metabolite, binds to the active site of a receptor, typically a protein like an enzyme or transporter. scielo.org.mx While docking studies have been performed on the parent ertugliflozin to understand its interaction with the SGLT2 transporter, mdpi.comresearchgate.net similar methodologies can be applied to its metabolites. Docking this compound into the active sites of UGT1A9 and UGT2B7 could provide insights into the binding affinity and orientation that leads to its formation. Furthermore, molecular dynamics simulations can model the movement of the metabolite-enzyme complex over time, offering a more dynamic picture of the interaction and the stability of the binding. Physiologically-based pharmacokinetic (PBPK) modeling, an advanced in silico technique, has already been utilized to assess the risk of drug-drug interactions for ertugliflozin with UGT inhibitors, demonstrating the predictive power of these computational approaches. fda.govnih.gov
Structure-Activity Relationship (SAR) Studies for Glucuronidation Sites
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a molecule influences its biological activity or metabolic fate. For ertugliflozin, the primary biotransformation pathway involves the glucuronidation of the hydroxyl groups on its glycoside-like core. nih.gov The fact that this compound (M4c) is the major regioisomeric metabolite formed (accounting for ~31.7% of the dose in urine) compared to other isomers like Ertugliflozin-4-O-beta-glucuronide (M4a), points to a distinct structural preference by the metabolizing enzymes. nih.gov SAR analysis, aided by computational modeling, can help decipher why the 3-hydroxyl position is favored for conjugation by UGT1A9. nih.govbohrium.com This involves analyzing the steric and electronic properties of the ertugliflozin molecule that make this specific site more accessible and reactive within the enzyme's active site. Understanding these relationships is crucial for designing future drug candidates with more predictable metabolic profiles.
Development of Novel Analytical Techniques for Enhanced Metabolite Characterization
The accurate identification and quantification of drug metabolites are fundamental to understanding pharmacokinetics. The characterization of this compound and other metabolites has been accomplished using a suite of advanced analytical techniques. wjpsonline.comwjpsonline.com
Researchers have utilized ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) to separate and detect ertugliflozin and its various metabolites in biological samples like plasma, urine, and feces. nih.govnih.gov The high resolution of UHPLC is essential for separating structurally similar isomers. Following separation, high-resolution mass spectrometry (HRMS) provides precise mass measurements, which helps in determining the elemental composition of the metabolites. nih.gov For definitive structural confirmation, particularly to distinguish between regioisomers like the 3-O- and 4-O-glucuronides, nuclear magnetic resonance (NMR) spectroscopy is the gold standard. nih.govnih.gov The combined use of these hyphenated techniques provides a complete and unambiguous structural characterization of metabolites like this compound. nih.gov Future developments may focus on increasing the sensitivity and throughput of these methods to detect very low-level metabolites or to facilitate real-time analysis.
| Technique | Purpose in Metabolite Characterization | Reference |
|---|---|---|
| UHPLC-MS/MS | Separation, identification, and quantification of metabolites in biological matrices. | nih.govglobalresearchonline.net |
| HRMS | Provides precise mass-to-charge ratio for determining elemental composition. | nih.gov |
| NMR Spectroscopy | Provides definitive structural elucidation, distinguishing between isomers. | nih.gov |
Future Trajectories in Biotransformation Research of Glucuronide Conjugates
Research into glucuronide conjugates is evolving, with several exciting future directions. A significant area of growing interest is the interplay between drug metabolites and the gut microbiome. nih.gov Bacterial enzymes in the intestine can cleave glucuronide conjugates that have been excreted into the bile, releasing the parent drug, which can then be reabsorbed. This process of enterohepatic recycling can significantly alter a drug's pharmacokinetics and prolong its exposure, a phenomenon relevant to ertugliflozin. nih.govnih.gov
Another key trajectory is the continued development and refinement of in vitro and in silico models to better predict human drug metabolism. nih.gov This includes creating more sophisticated models of UGT enzyme activity and incorporating the role of drug transporters, which are crucial for moving glucuronides into and out of cells for elimination. nih.gov Finally, innovation in metabolite synthesis is a practical and important goal. Novel biotransformation methods, such as using specific microbial strains, are being developed as a practical, one-step approach to produce glucuronide metabolites. hyphadiscovery.comnih.gov This allows for the generation of sufficient quantities of reference standards, like this compound, which are essential for analytical testing and further biological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
